molecular formula C20H20ClFN2O2 B4792782 N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide

N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide

Cat. No. B4792782
M. Wt: 374.8 g/mol
InChI Key: HVNUGWXCRXPCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide, also known as CFM-2, is a synthetic compound that has been studied for its potential use in scientific research.

Mechanism of Action

N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide works by binding to the N-type voltage-gated calcium channels in neurons, which prevents the influx of calcium ions into the cell. This leads to a decrease in the release of neurotransmitters, which can affect neuronal function and behavior. N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been shown to be selective for the N-type calcium channels, which makes it a valuable tool for studying these channels specifically.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. In neuronal cells, it can decrease the release of neurotransmitters such as glutamate and substance P. It has also been shown to decrease pain sensitivity in animal models, which suggests that it may have potential as a pain medication. N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has also been shown to have anti-inflammatory effects in some studies.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is highly selective for the N-type voltage-gated calcium channels, which makes it a valuable tool for studying these channels specifically. It is also relatively easy to synthesize and has been optimized for high yield and purity. However, there are also some limitations to its use. It can be difficult to administer N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide to living organisms, as it is a synthetic compound that may not be easily absorbed or metabolized. Additionally, its effects on neuronal function and behavior may be complex and difficult to interpret.

Future Directions

There are several potential future directions for research involving N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide. One area of interest is the role of N-type voltage-gated calcium channels in pain and inflammation. N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects in some studies, which suggests that it may have potential as a treatment for inflammatory conditions. Another area of interest is the use of N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide as a tool for studying the role of N-type calcium channels in neuronal function and behavior. Further research is needed to fully understand the mechanism of action of N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide and its potential applications in scientific research.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to selectively block the activity of the N-type voltage-gated calcium channels in neurons, which are involved in the release of neurotransmitters. This makes N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide a valuable tool for studying the role of these channels in neuronal function and behavior.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O2/c1-13-6-7-15(12-17(13)21)23-19(25)14-8-10-24(11-9-14)20(26)16-4-2-3-5-18(16)22/h2-7,12,14H,8-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNUGWXCRXPCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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